3-Bromothieno[2,3-c]pyridin-5-ol
Description
3-Bromothieno[2,3-c]pyridin-5-ol is a heterocyclic compound featuring a fused thienopyridine scaffold with a bromine substituent at position 3 and a hydroxyl group at position 3. This structure places it within a broader class of polycyclic aromatic systems, which are of significant interest in medicinal chemistry due to their diverse biological activities . The bromine substituent likely enhances electrophilic reactivity, making it a candidate for further functionalization in drug discovery pipelines .
Properties
Molecular Formula |
C7H4BrNOS |
|---|---|
Molecular Weight |
230.08 g/mol |
IUPAC Name |
3-bromo-6H-thieno[2,3-c]pyridin-5-one |
InChI |
InChI=1S/C7H4BrNOS/c8-5-3-11-6-2-9-7(10)1-4(5)6/h1-3H,(H,9,10) |
InChI Key |
QMJKQSIYBTWTOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CNC1=O)SC=C2Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues with Fused [2,3-c] Ring Systems
The [2,3-c] fused-ring motif is a common feature in bioactive heterocycles. Below is a comparison of key compounds:
Key Observations :
- This suggests that substituent position and electronic effects critically modulate target selectivity.
- Bromine vs. Methyl Groups: The bromine in this compound may confer distinct reactivity compared to methyl groups in pyrrolo analogs (e.g., 5-methyl-5H-pyrrolo[2,3-c]quinoline), which are synthesized via domino condensation-Heck cyclization . Bromination could enhance interactions with hydrophobic enzyme pockets or enable cross-coupling reactions for further derivatization.
Functional Analogues with Brominated Pyridine Derivatives
Brominated pyridine derivatives are widely explored for their synthetic versatility and bioactivity:
Comparison with this compound:
- Synthetic Accessibility: Brominated monocyclic pyridines (e.g., 5-bromo-2-chloropyridin-3-ol) are commercially available and cost-effective (e.g., $240/g) , whereas fused systems like this compound may require multistep synthesis, as seen in pyrrolo[2,3-c]quinoline derivatives .
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